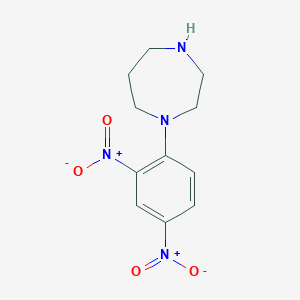
1-(2,4-Dinitrophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-1,4-diazepane is a compound that has been studied in the context of various chemical reactions and properties . It is related to 2,4-Dinitrophenylhydrazine (DNPH), a red to orange solid that is a substituted hydrazine . DNPH is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .
Synthesis Analysis
The synthesis of related compounds involves the reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . The reaction mixture is heated to reflux and stirred vigorously for several days .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1,4-Diazepines, including compounds like 1-(2,4-Dinitrophenyl)-1,4-diazepane, are explored for their synthetic schemes and reactivity due to their significant medicinal importance. These compounds are associated with a wide range of biological activities, making them a focal point for pharmaceutical research. Scientists actively engage in synthesizing and evaluating the biological aspects of 1,4-diazepine derivatives to exploit their potential in pharmaceutical applications (Rashid et al., 2019).
Biological Significance
The biological attributes of 1,4-diazepine derivatives, such as this compound, have garnered attention for their diverse biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The exploration of these derivatives for potential pharmaceutical use highlights their importance in drug discovery and therapeutic applications (Rashid et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-1,4-diazepane is the mitochondria in cells . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal energy production processes within the cell .
Mode of Action
This compound interacts with its target by causing dose-dependent mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to the rapid loss of ATP as heat . This uncoupling effect results in increased energy expenditure and heat production at the cellular level .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid conversion of ATP into heat . This process increases the basal metabolic rate, leading to increased energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by limited distribution to tissues . Following administration, experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The molecular and cellular effects of this compound’s action include increased basal metabolic rate , rapid loss of ATP as heat , and uncontrolled hyperthermia . In case of overdose, it can lead to severe toxicities, including death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to the compound occurs from pesticide runoff to water and from releases to the air from manufacturing plants . Moreover, the compound’s toxicity can be influenced by the dose and route of administration .
Análisis Bioquímico
Biochemical Properties
1-(2,4-Dinitrophenyl)-1,4-diazepane is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to keratin, a structural protein that is abundant in skin cells . This interaction suggests that this compound may play a role in skin-related biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat . This can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression. It is known to cause dose-dependent mitochondrial uncoupling, which leads to the rapid loss of ATP as heat . This can result in changes in gene expression and enzyme activity, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the fluorescence intensity of trypsin, a digestive enzyme, was quenched after the addition of this compound . This suggests that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, following intravenous administration of 1 mg/kg, and intraperitoneal administration of 5 mg/kg and 15 mg/kg of the compound, limited distribution to tissues was found . This indicates that the compound’s effects can be dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to stimulate weight loss by uncoupling oxidative phosphorylation, resulting in an enhanced metabolic rate and fat metabolism . This suggests that the compound interacts with enzymes or cofactors involved in these metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely influenced by various factors. For example, it has been found that the compound exhibits significant nonlinear pharmacokinetics, which has been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Subcellular Localization
It has been observed that the compound can penetrate passively into the cytoplasm of Langerhans cells, concentrate in the Golgi area, and is probably processed in the lysosomes before its presentation to T lymphocytes .
Propiedades
IUPAC Name |
1-(2,4-dinitrophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQGMUQPONACFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
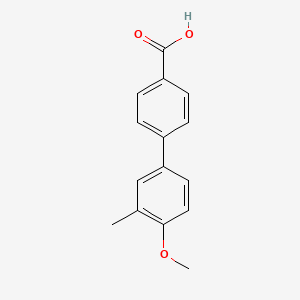
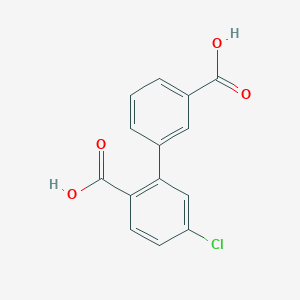

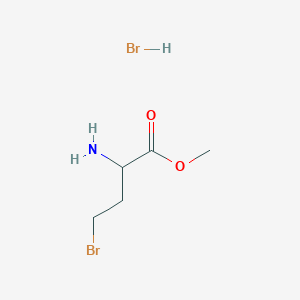
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)




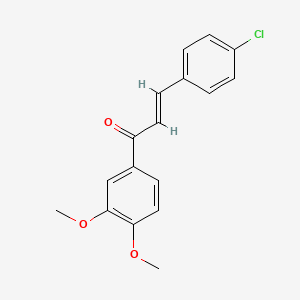

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
